N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide
Description
N-(5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with an acetamide moiety substituted at the 7-position. The m-tolyloxy group (meta-methylphenoxy) attached to the acetamide distinguishes it from structurally related analogs.
Key structural features include:
- Benzo[f][1,4]oxazepine core: A seven-membered ring containing oxygen and nitrogen atoms, contributing to conformational flexibility and hydrogen-bonding capacity.
- 5-Oxo substitution: Introduces a ketone group at position 5, influencing electronic properties and reactivity.
Synthetic routes for related benzo[f][1,4]oxazepine derivatives often employ modified Pictet-Spengler reactions, as demonstrated in the synthesis of 5-substituted analogs. For example, T. Saitoh et al. (2004) utilized a one-pot procedure involving imination, formylation, and acid-catalyzed cyclization to generate N-formyl intermediates, which were subsequently hydrolyzed to yield the final products .
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-3-2-4-14(9-12)24-11-17(21)20-13-5-6-16-15(10-13)18(22)19-7-8-23-16/h2-6,9-10H,7-8,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJIDWGITFSVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide typically involves multiple steps. One common method starts with the preparation of the oxazepine ring, followed by the introduction of the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with effects on cellular processes.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide with structurally and functionally related compounds, focusing on synthesis, physical properties, and substituent effects.
Structural and Functional Insights
Core Heterocycle Variations: The benzo[f][1,4]oxazepine core in the target compound is structurally analogous to benzo[f][1,4]thiazepines (e.g., compound 6a), where sulfur replaces oxygen. This substitution alters electron density and bioavailability .
Substituent Effects :
- The m-tolyloxy group in the target compound contrasts with benzamide () or 4-pyridylethylacetamide (), which may influence solubility and receptor affinity.
- Electron-withdrawing groups (e.g., 5-nitrofuryl in ) reduce yields (53%) compared to simpler substituents, likely due to steric or electronic challenges during synthesis .
Synthetic Efficiency :
- The modified Pictet-Spengler reaction () achieves moderate yields (26–78%) for 5-substituted benzo[f][1,4]oxazepines, suggesting scalability for the target compound. In contrast, thioxoacetamide derivatives () require multi-step protocols with lower yields (53–65%) .
Safety and Handling :
- Safety data for the o-tolyloxy analog () highlight precautions against ignition sources (P210) and child exposure (P102), likely applicable to the m-tolyloxy variant due to structural similarity .
Biological Activity
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a complex heterocyclic structure that includes a tetrahydrobenzo[f][1,4]oxazepine moiety. The chemical formula is , and its structural representation can be summarized as follows:
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Pyrazole Derivatives : Research has shown that pyrazole derivatives demonstrate potent inhibitory effects against various cancer cell lines. A study highlighted the effectiveness of specific pyrazole-based compounds in targeting BRAF(V600E) mutations and other oncogenic pathways .
Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal infections. In vitro assays have demonstrated that derivatives of related oxazepine structures possess notable antimicrobial activity:
- Fungal Inhibition : Certain derivatives have been shown to inhibit the growth of pathogenic fungi at low concentrations (e.g., EC50 values in the range of 0.37 µg/mL) .
Anti-inflammatory Effects
The anti-inflammatory potential of oxazepine derivatives has been explored in various studies. These compounds may modulate inflammatory pathways by inhibiting specific kinases involved in inflammatory responses:
- Kinase Inhibition : Compounds similar to this compound have been identified as inhibitors of RIP1 kinase, which is implicated in inflammatory bowel diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Key modifications that enhance activity include:
- Substituent Variations : The presence of specific substituents on the oxazepine ring can significantly alter potency and selectivity.
- Ring Modifications : Alterations in the heterocyclic framework can lead to improved pharmacokinetic properties and bioavailability.
Case Studies
Several case studies have documented the biological effects of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
